N-(2-Methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2,4-dinitrobenzamide

Catalog No.
S11952184
CAS No.
M.F
C20H13N5O6
M. Wt
419.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phe...

Product Name

N-(2-Methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2,4-dinitrobenzamide

IUPAC Name

N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,4-dinitrobenzamide

Molecular Formula

C20H13N5O6

Molecular Weight

419.3 g/mol

InChI

InChI=1S/C20H13N5O6/c1-11-4-5-12(20-23-18-17(31-20)3-2-8-21-18)9-15(11)22-19(26)14-7-6-13(24(27)28)10-16(14)25(29)30/h2-10H,1H3,(H,22,26)

InChI Key

UIKSNDMKLKGLIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

N-(2-Methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2,4-dinitrobenzamide is a complex organic compound characterized by its unique molecular structure, which integrates an oxazole ring fused with a pyridine ring and a dinitrobenzamide moiety. This compound has gained attention in various scientific fields due to its potential applications in medicinal chemistry and materials science. Its molecular formula is C20H13N5O6C_{20}H_{13}N_{5}O_{6} with a molecular weight of approximately 419.3 g/mol. The IUPAC name for this compound reflects its intricate structure, indicating the specific arrangement of functional groups and rings within the molecule.

  • Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
  • Reduction: Reduction of the nitro groups can be achieved through catalytic hydrogenation or using metal hydrides.
  • Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.

Common reagents and conditions include:

  • Oxidation: Potassium permanganate in acidic medium.
  • Reduction: Hydrogen gas with palladium on carbon catalyst.
  • Substitution: Halogenation using bromine in the presence of a Lewis acid like aluminum chloride.

Research indicates that N-(2-Methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2,4-dinitrobenzamide exhibits significant biological activity. It has been studied for its potential antimicrobial, anticancer, and anti-inflammatory properties. The mechanism of action is thought to involve interaction with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction may trigger a series of biochemical events leading to various therapeutic effects .

The synthesis of N-(2-Methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2,4-dinitrobenzamide typically involves multi-step organic reactions:

  • Synthesis of Oxazole-Pyridine Intermediate:
    • Reagents: 2-methyl-5-aminopyridine and glyoxal.
    • Conditions: Reflux in ethanol followed by cyclization with acetic anhydride.
  • Coupling with Nitrobenzamide:
    • Reagents: 2,4-dinitrobenzoyl chloride and the oxazole-pyridine intermediate.
    • Conditions: Reaction with a base (e.g., triethylamine) in dichloromethane at room temperature.

These methods allow for the efficient construction of the target compound through careful selection of reagents and reaction conditions.

N-(2-Methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2,4-dinitrobenzamide has several noteworthy applications:

  • In Chemistry: It serves as a building block for synthesizing more complex molecules and exploring new reaction mechanisms.
  • In Biology: The compound is investigated for its potential as a bioactive molecule in drug development.
  • In Medicine: Its interactions with biological targets are studied to develop new pharmaceuticals.
  • In Industry: The compound is utilized in producing advanced materials such as polymers and coatings due to its stability and reactivity .

The interactions of N-(2-Methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2,4-dinitrobenzamide with biological targets have been a focus of research. Studies suggest that it may bind to specific enzymes or receptors, leading to altered biochemical pathways. Understanding these interactions is crucial for elucidating its potential therapeutic effects and optimizing its use in medicinal applications .

Several compounds share structural similarities with N-(2-Methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2,4-dinitrobenzamide. Below are some comparable compounds along with their unique features:

Compound NameStructural FeaturesUnique Aspects
1-(5-Methyl-[1,3]oxazol-2-YL)benzeneContains an oxazole ringSimpler structure; fewer functional groups
6-(4-Nitrophenyl)-3-pyridazinecarboxylic acidPyridazine instead of pyridineDifferent heterocyclic framework
5-Amino-[1,3]oxazoleBasic oxazole structureLacks additional aromatic systems
4-Amino-N-(pyridin-3-YL)benzenesulfonamideSulfonamide group presentDistinct functional group affecting solubility

These compounds illustrate various modifications that can be made to similar frameworks while retaining some core structural characteristics. The unique combination of oxazole and pyridine rings in N-(2-Methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2,4-dinitrobenzamide contributes to its distinct biological activity and chemical properties compared to these analogs .

XLogP3

3.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

419.08658315 g/mol

Monoisotopic Mass

419.08658315 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

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